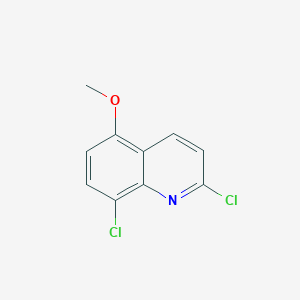

2,8-Dichloro-5-methoxyquinoline

Description

Significance of the Quinoline (B57606) Core in Chemical Biology

The quinoline core, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of medicinal and chemical biology. nih.govnih.gov With the chemical formula C₉H₇N, this nitrogen-containing scaffold is not merely a synthetic curiosity but is found in numerous natural products, most notably in the alkaloid quinine, a historically significant antimalarial drug. wikipedia.orgresearchgate.net The versatility of the quinoline ring allows it to undergo both electrophilic and nucleophilic substitution reactions, making it an attractive template for chemical modification. nih.gov

The significance of the quinoline scaffold is underscored by its presence in a wide array of commercially available drugs with diverse therapeutic applications. nih.gov These include antimalarials like chloroquine (B1663885) and mefloquine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin. nih.gov The biological activity of quinoline derivatives is extensive, covering antimicrobial, anticancer, anti-inflammatory, antimalarial, and antileishmanial properties. ontosight.airesearchgate.net Researchers consider the quinoline scaffold a "privileged structure" because of its recurring appearance in bioactive compounds, suggesting its inherent suitability for binding to a variety of biological targets. researchgate.net

Overview of Substituted Quinoline Scaffolds in Academic Investigations

The broad spectrum of biological activity exhibited by quinoline-based compounds has spurred extensive academic investigation into substituted quinoline scaffolds. nih.gov Scientists systematically modify the core quinoline structure by introducing various functional groups at different positions to explore and optimize their pharmacological effects. nih.gov These substitutions can significantly influence the molecule's physical, chemical, and biological properties. ontosight.ai

Synthetic chemists have developed numerous classical and modern methods to create libraries of functionalized quinoline derivatives. nih.govrsc.org Techniques like the Vilsmeier-Haack reaction and various multicomponent reactions (MCRs) are employed to efficiently generate structural diversity. nih.govrsc.orgnih.gov These investigations often focus on establishing structure-activity relationships (SAR), which seek to understand how specific substitutions impact biological efficacy. For instance, research has shown that the position and nature of substituents, such as methoxy (B1213986) or methyl groups, can dramatically alter the antibacterial activity of quinoline derivatives. nih.gov The ability to tailor the substitution pattern makes the quinoline scaffold a highly adaptable and continuously explored framework in the quest for novel therapeutic agents. rsc.orgrsc.org

Research Context of Dichloromethoxyquinoline Derivatives

Within the broad family of substituted quinolines, dichloromethoxyquinoline derivatives represent a specific area of chemical inquiry. While detailed research findings on the specific isomer 2,8-Dichloro-5-methoxyquinoline are not extensively documented in publicly available literature, the investigation of related chlorinated and methoxylated quinolines provides a valuable research context. For example, the related compound 4,8-Dichloro-5-methoxyquinoline has been noted for its potential applications as an anti-cancer agent and in the treatment of malaria, where it was found to inhibit the growth of Plasmodium falciparum. lookchem.com

The synthesis and biological evaluation of various quinoline derivatives bearing chloro and methoxy groups are recurrent themes in medicinal chemistry research. For instance, the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, derived from the natural product neocryptolepine, was synthesized and evaluated for its cytotoxic effects against several cancer cell lines. nih.gov Similarly, other isomers like 5-chloro-8-methoxyquinoline (B173580) and various dichloro-hydroxyquinoline derivatives have been synthesized and studied, highlighting the continued interest in how halogen and methoxy substitutions modulate the biological profile of the quinoline core. acs.orgrsc.orgnih.govchemicalbook.com These studies collectively form the backdrop against which the specific properties and potential applications of this compound can be hypothesized and further investigated.

Chemical Data of Selected Dichloromethoxyquinoline Derivatives

The following table summarizes available physical and chemical property data for several dichloromethoxyquinoline isomers and related compounds. Data for the specific this compound isomer is not widely available, hence the inclusion of related structures to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 4,8-Dichloro-5-methoxyquinoline | C₁₀H₇Cl₂NO | 228.07 | 334.2 at 760 mmHg | 1.384 |

| 4,5-Dichloro-8-methoxy-2-methylquinoline | C₁₁H₉Cl₂NO | 242.10 | 341.9 at 760 mmHg | 1.337 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | C₁₀H₇Cl₂NO | 228.07 | Not Available | Not Available |

| 2,4-Dichloro-5-methoxypyrimidine (B27636) | C₅H₄Cl₂N₂O | 179.00 | Not Available | Not Available |

Data sourced from multiple chemical suppliers and databases. lookchem.comchemsrc.comsigmaaldrich.comsigmaaldrich.com

Properties

IUPAC Name |

2,8-dichloro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-4-3-7(11)10-6(8)2-5-9(12)13-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECREHAEQGJITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,8 Dichloro 5 Methoxyquinoline and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system can be achieved through several named reactions, each offering a unique pathway from readily available starting materials. These methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, have been refined over the years to improve yields, expand substrate scope, and introduce greater functional group tolerance. iipseries.orgwikipedia.org

Cyclization Reactions for Dichloromethoxyquinoline Precursors

The formation of the quinoline core often relies on the cyclization of appropriately substituted precursors. These reactions are designed to build the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring.

One approach to quinoline synthesis involves the cyclization of precursors derived from malonic acid and substituted anilines. For instance, 2-(2-(arylamino)ethyl)malonates can undergo oxidative cyclization to form tetrahydroquinolinedicarboxylates. nii.ac.jpclockss.org These intermediates can then be converted to the corresponding quinoline through decarboxylation and deprotection. nii.ac.jpclockss.org This strategy allows for the introduction of various substituents on the aniline (B41778) ring, which would ultimately be incorporated into the final quinoline structure. nii.ac.jp

A novel method for the synthesis of 2-quinolinone derivatives has also been developed via a [3+3] cyclization of β-enaminones with malonic acid, promoted by acetic anhydride. sioc-journal.cn

Hetero-annulation reactions are a cornerstone of quinoline synthesis. The Friedländer hetero-annulation, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. eurekaselect.comresearchgate.net This method is considered one of the most straightforward approaches to polysubstituted quinolines. eurekaselect.comresearchgate.net Various catalysts, including acids, bases, and ionic liquids, have been employed to facilitate this reaction. eurekaselect.com

Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I2), and bromine (Br2), leading to the formation of 3-halogenated quinolines. nih.govamazonaws.com

The table below summarizes different hetero-annulation strategies for quinoline synthesis.

| Reaction Name | Reactants | Catalyst/Conditions | Product |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + compound with α-methylene group | Acid or base catalysis wikipedia.orgorganicreactions.org | Substituted quinoline |

| Pfitzinger Reaction | Isatin (B1672199) with a carbonyl compound | Basic conditions nih.gov | 2,3-substituted quinoline-4-carboxylic acids |

| Niementowski Reaction | Anthranilic acid | 4-hydroxyquinoline | |

| Combes Synthesis | Aniline + 1,3-dicarbonyl compound | 2,4-disubstituted quinoline |

Friedländer Reaction and its Variants

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely used method for constructing quinolines. wikipedia.orgorganicreactions.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an α-methylene group, typically a ketone or ester. eurekaselect.comwikipedia.org This reaction can be catalyzed by both acids and bases. wikipedia.orgorganicreactions.org

Two primary mechanisms have been proposed for the Friedländer reaction. The first involves an initial aldol (B89426) addition followed by dehydration and then cyclization through imine formation. The second mechanism suggests an initial Schiff base formation between the amine and the carbonyl compound, followed by an intramolecular aldol-type condensation. wikipedia.org

Numerous catalysts have been developed to improve the efficiency and conditions of the Friedländer reaction, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Recent advancements have also explored the use of microwave irradiation and nanocatalysts to promote the reaction under greener conditions. benthamdirect.comacs.org

The table below provides examples of catalysts used in the Friedländer synthesis.

| Catalyst | Conditions | Reference |

| Trifluoroacetic acid | - | wikipedia.org |

| p-Toluenesulfonic acid | Solvent-free | organic-chemistry.org |

| Iodine | - | organic-chemistry.org |

| Neodymium(III) Nitrate Hexahydrate | Room temperature | iipseries.org |

| Uranyl acetate (B1210297) dihydrate | Reflux in ethanol | |

| Fe3O4@SiO2–APTES-TFA | Solvent-free, 100 °C | nih.gov |

| Oxalic acid | Solvent-free, 80 °C | nih.gov |

Skraup Synthesis and Related Condensation Reactions

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic method for producing quinoline itself. wikipedia.org The reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The reaction is known to be vigorous and requires careful temperature control. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. mdpi.com

A related method is the Doebner-von Miller reaction, which is a modification of the Skraup synthesis. wikipedia.orgslideshare.net It utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org An improved version of this reaction uses acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates. epa.gov

Selective Chlorination and Halogenation Protocols

To arrive at the target compound, 2,8-dichloro-5-methoxyquinoline, selective halogenation of a suitable quinoline precursor is necessary. The regioselectivity of halogenation on the quinoline ring is influenced by the reaction conditions and the directing effects of existing substituents.

Direct chlorination of quinoline in the presence of sulfuric acid and a silver salt can lead to a mixture of chloroquinolines, including 5-chloroquinoline (B16772), 8-chloroquinoline (B1195068), and 5,8-dichloroquinoline. pjsir.org The orientation of chlorination is directed to the 5- and 8-positions of the benzene ring. pjsir.org Further chlorination of either 5-chloroquinoline or 8-chloroquinoline can yield 5,8-dichloroquinoline. pjsir.org

For the synthesis of dichlorinated quinolines, a process involving the reaction of a chloroaniline with β-propiolactone or an acrylic acid derivative, followed by cyclization and subsequent chlorination with phosphorus oxychloride, has been described. google.com

Recent methods have focused on achieving high regioselectivity in the halogenation of quinolines. A metal-free protocol for the C5-selective halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org Another efficient method for C5-selective halogenation of quinoline derivatives utilizes N-halosuccinimides (NCS, NBS, and NIS) in water. rsc.org

The synthesis of 3-haloquinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, and Br2. nih.gov Additionally, a one-pot protocol for the 3-selective halogenation of pyridines, which could be conceptually extended to quinolines, involves the formation of Zincke imine intermediates that react with N-halosuccinimides. chemrxiv.org

Introduction of Chlorine Atoms onto the Quinoline Scaffold

The installation of chlorine atoms onto the quinoline framework can be achieved through various chlorinating agents and strategies. The reactivity of the quinoline ring allows for electrophilic substitution, but the conditions must be carefully controlled to achieve the desired regiochemistry. researchgate.net

One common approach involves the use of powerful chlorinating agents. For instance, in the synthesis of 5,7-dichloro-8-hydroxy-quinoline, elemental chlorine is introduced into a solution of 8-hydroxy-quinoline in chloroform. google.com Another versatile and milder chlorinating agent is 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which has been effectively used for the selective chlorination of functionalized quinolone derivatives. nih.gov In some syntheses, the chlorine atoms are introduced during the construction of the quinoline ring itself. For example, 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) can be synthesized from 2-bromo-5-methoxyaniline (B1269708) by a reaction with malonic acid and phosphorus oxychloride (POCl₃), where POCl₃ serves as both a dehydrating and chlorinating agent. mdpi.com

A novel, metal-free, one-step method for the direct chlorination of the C2 position of quinoline derivatives has been developed using an N-fluoroquinolinium intermediate in a microreactor system, which offers high efficiency and selectivity. researchgate.net

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of quinolines is crucial for the synthesis of specific isomers like this compound. The directing effects of existing substituents on the quinoline ring play a pivotal role in determining the position of incoming halogens. rsc.orgrsc.org

Metal-free protocols have been established for the remote C5–H halogenation of 8-substituted quinoline derivatives. rsc.orgrsc.org These reactions can proceed under mild, open-air conditions using inexpensive and atom-economical reagents like trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination). rsc.orgrsc.orgnih.gov This method has proven effective for a wide range of 8-substituted quinolines, including amides, carbamates, and alkoxy quinolines, yielding exclusively the C5-halogenated product in many cases. rsc.orgrsc.org For example, 5-methoxyquinolin-8-amine (B1363270) can undergo halogenation to yield C7-chlorination and bromination products. nih.gov

Furthermore, the choice of base can control the site of metalation and subsequent functionalization on chloro-substituted quinolines. nih.gov The use of lithium diisopropylamide (LDA) can lead to functionalization at the C-3 position, while lithium-magnesium or lithium-zinc amide bases can direct reactions to the C-2 or C-8 positions in a highly regioselective manner. nih.gov The use of hexafluoroisopropanol (HFIP) as a solvent has also been shown to enable mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides (NCS, NBS, NIS), often without the need for a catalyst. organic-chemistry.org

Table 1: Regioselective Halogenation Methods for Quinoline Derivatives

| Reagent/System | Target Position | Substrate Type | Key Features |

|---|---|---|---|

| Trihaloisocyanuric Acids (TCCA, TBCA) rsc.orgrsc.orgnih.gov | C5 | 8-Substituted Quinolines | Metal-free, mild conditions, high regioselectivity. |

| Ts(2)O/TBACl researchgate.net | C2 | Fused Azine N-oxides | Mild method for C2-chlorination. |

| Lithium Amides (LDA, TMP-bases) nih.gov | C2, C3, C8 | Chloro-substituted Quinolines | Base-controlled regioselectivity. |

| N-Halosuccinimides in HFIP organic-chemistry.org | Various | Arenes and Heterocycles | Mild, catalyst-free, high yield and regioselectivity. |

Etherification and Alkoxylation Methods

The introduction of a methoxy (B1213986) group is another key step in the synthesis of this compound. This can be accomplished either by building the quinoline ring from a methoxy-substituted precursor or by adding the methoxy group to a pre-formed quinoline or quinone structure.

Introduction of Methoxy Group in Quinoline Synthesis

A common strategy for synthesizing methoxyquinolines is to start with an aniline derivative that already contains the methoxy group. For instance, 5-methoxyquinoline (B23529) derivatives can be synthesized from 2-bromo-5-methoxyaniline. mdpi.com Similarly, 8-amino-5-methoxyquinoline can be prepared from 5-chloro-2-nitroaniline. sigmaaldrich.com

Alternatively, the methoxy group can be introduced via etherification of a corresponding hydroxyquinoline. A well-established method is the Williamson ether synthesis, where a hydroxyquinoline is treated with a methylating agent. For example, 8-methoxyquinoline (B1362559) can be synthesized in high yield by reacting 8-hydroxyquinoline (B1678124) with methyl iodide in the presence of a base like potassium carbonate in an acetone (B3395972) solvent. nnpub.orgresearchgate.net

The Friedländer synthesis, which involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group, is another versatile method for producing substituted quinolines, and various nanocatalysts have been developed to improve the efficiency and environmental friendliness of this process. acs.orgnih.gov

Alkoxylation of Quinone Moieties

Quinone moieties, which are intramolecular unsaturated cyclic diketones, are present in or can be readily formed from certain quinoline derivatives, such as 5,8-quinolinediones. nih.govnih.gov These quinone structures can be subjected to alkoxylation reactions to introduce alkoxy groups.

A method has been developed for the synthesis of hybrid molecules where a 1,4-quinone derivative is connected to a quinoline through an oxygen atom. nih.gov This involves the reaction of dichloro derivatives of 5,8-quinolinedione (B78156) with a nucleophilic substrate in the presence of potassium carbonate and a solvent like tetrahydrofuran (B95107) (THF). nih.gov The high biological activity of many quinone-containing compounds often stems from the ability of the quinone moiety to be reduced to a hydroquinone (B1673460) by enzymes like DT-diaphorase (NQO1). nih.govnih.gov This redox capability is a key feature of their mechanism of action. nih.gov

Advanced Coupling and Functionalization Reactions

With the chlorinated quinoline scaffold in hand, advanced coupling reactions can be employed to introduce further diversity, such as aryl groups. The Suzuki cross-coupling reaction is a powerful and widely used tool for this purpose. youtube.com

Suzuki Cross-Coupling for Aryl Substitutions

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org This reaction is highly valued for its versatility, mild reaction conditions, and tolerance of a wide range of functional groups. yonedalabs.comresearchgate.net

In the context of this compound, the chlorine atoms at the C2 and C8 positions can serve as the electrophilic partners (halides) in a Suzuki coupling. The general reactivity order for halides in this reaction is I > Br > OTf >> Cl. libretexts.org While aryl chlorides are typically less reactive than bromides or iodides, advancements in catalyst systems, particularly the use of specialized phosphine (B1218219) ligands, have made their use more common. libretexts.org

The reaction mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium complex, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org This methodology allows for the regioselective substitution of the chlorine atoms with various aryl groups, providing a powerful route to complex quinoline derivatives. organic-chemistry.orgnih.gov The reaction's efficiency can be influenced by the choice of catalyst, ligand, base, and solvent. nih.gov

Table 2: Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Electrophile libretexts.org | Source of the halide/triflate leaving group. | Aryl chlorides (e.g., this compound), bromides, iodides, triflates. |

| Nucleophile youtube.com | Source of the incoming aryl/vinyl group. | Boronic acids (R-B(OH)₂), Boronic esters (R-B(OR)₂). |

| Catalyst libretexts.org | Facilitates the coupling reaction. | Palladium(0) complexes, often generated in situ from Pd(II) precursors. |

| Ligand libretexts.org | Stabilizes and activates the catalyst. | Phosphines (e.g., PPh₃, AntPhos), N-heterocyclic carbenes. |

| Base libretexts.org | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. |

| Solvent nih.gov | Provides the reaction medium. | Toluene, Dioxane, Tetrahydrofuran (THF), Alcohols. |

Palladium-Catalyzed Aminations (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, proving highly effective for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is particularly relevant for the functionalization of dichloroquinoline systems. researchgate.netnih.gov

In the context of dichloroquinolines, the regioselectivity of the amination is a critical factor. Studies on various isomeric dichloroquinolines have revealed that the reactivity of the chlorine atoms can differ significantly. For instance, in the palladium-catalyzed amination of 2,8-dichloroquinoline, the chlorine at the 2-position is generally more susceptible to substitution than the one at the 8-position. This differential reactivity allows for selective mono-amination. researchgate.netmdpi.com However, achieving diamination can be more challenging and may require different ligands or reaction conditions. mdpi.com

The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DavePhos have been successfully employed in the amination of dichloroquinolines. researchgate.netnih.gov While BINAP is often effective for monoamination, more sterically hindered or electron-rich ligands like DavePhos may be necessary for more challenging substrates or for achieving diamination. researchgate.netmdpi.com The reaction typically proceeds in the presence of a base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), and a palladium precursor like Pd(OAc)₂ or a preformed palladium-ligand complex. libretexts.orgbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Amination of Dichloroquinolines researchgate.net

| Dichloroquinoline Isomer | Amine | Ligand | Product(s) | Observations |

| 2,8-dichloroquinoline | Adamantane-containing amines | BINAP | Mono-aminated at C2 | Good yields for mono-amination. researchgate.net |

| 2,8-dichloroquinoline | Adamantane-containing amines | DavePhos | Diamination product | Required for more hindered amines and diamination. researchgate.net |

| 4,7-dichloroquinoline (B193633) | Adamantane-containing amines | BINAP | Mono-aminated at C4 | High yields of mono-amination products. researchgate.net |

| 4,8-dichloroquinoline | Adamantane-containing amines | DavePhos | Diamination product | DavePhos promoted the diamination reaction. mdpi.com |

Direct Arylation Reactions

Direct arylation reactions have emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as they avoid the pre-functionalization of one of the coupling partners. academie-sciences.fr These reactions involve the direct C-H activation of a substrate, such as a quinoline, and its subsequent coupling with an aryl halide. nih.gov

For quinoline systems, direct arylation often occurs at the position ortho to the nitrogen atom (C2 or C8). nih.gov Rhodium(I) catalysts have been shown to be effective for the direct arylation of quinolines. nih.gov The presence of a substituent at the C2 position can influence the outcome of the reaction. nih.gov While direct arylation of the parent quinoline is possible, substitution at the C2-position can be a requirement for efficient arylation in some cases. nih.gov This methodology provides a powerful tool for the synthesis of biaryl compounds containing a quinoline core.

Nucleophilic Substitution Reactions on Dichloroquinoline Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups or containing heteroatoms like in the quinoline system. wikipedia.orgmasterorganicchemistry.com In dichloroquinoline systems, the chlorine atoms act as leaving groups that can be displaced by various nucleophiles. organic-chemistry.org

The reactivity of the different chlorine atoms in a dichloroquinoline can vary significantly. For example, in 2,4-dichloroquinolines, the chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. mdpi.com This regioselectivity is attributed to the electronic properties of the quinoline ring system. mdpi.com This differential reactivity allows for the selective synthesis of mono-substituted products. For instance, reacting 2,4-dichloro-8-methylquinoline (B1596889) with thiourea (B124793) can selectively replace the C4-chloro group. mdpi.com

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides. The reaction conditions, such as solvent and temperature, can influence the outcome and selectivity of the substitution. researchgate.net

N-Alkylation Pathways

N-alkylation of the quinoline ring nitrogen is a common transformation to produce N-alkyl quinolinium salts or, after reduction, N-alkyl tetrahydroquinolines. acs.org While direct N-alkylation of a pre-formed quinoline ring is a straightforward approach, the specific conditions can influence the outcome.

One-pot tandem reactions have been developed for the synthesis of N-alkyl tetrahydroquinolines directly from quinolines. acs.org These methods can involve a reduction of the quinoline to a tetrahydroquinoline intermediate, followed by reductive alkylation with an aldehyde. acs.org Boronic acid has been shown to catalyze this tandem process under mild conditions. acs.org

Alternatively, rhodium-catalyzed C-H activation can lead to ortho-alkylation of the quinoline ring rather than N-alkylation. nih.gov The presence of a substituent ortho to the nitrogen is often required for efficient C-H alkylation. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

Catalytic Cycles in Transition Metal-Mediated Syntheses

The catalytic cycles of transition metal-mediated reactions, such as the Buchwald-Hartwig amination and direct arylation, share common fundamental steps.

Buchwald-Hartwig Amination Catalytic Cycle: The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) species as the active catalyst. wikipedia.orglibretexts.org The cycle is initiated by the oxidative addition of the aryl halide (e.g., a chloroquinoline) to the Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgnih.gov This is followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. wikipedia.org The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

Direct Arylation Catalytic Cycle: The mechanism of direct arylation, while also involving a transition metal catalyst, differs in the initial activation step. Instead of oxidative addition of a pre-functionalized substrate, the cycle typically begins with C-H activation of the quinoline ring by the metal catalyst. nih.gov For rhodium-catalyzed direct arylation, the proposed mechanism may involve the formation of a Rh-carbene intermediate. nih.gov Subsequent steps involve the coordination of the aryl halide and reductive elimination to form the arylated product and regenerate the active catalyst.

Intermediate Formation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. rsc.org The elucidation of the intermediates in these reactions is key to understanding the reaction pathway.

In the context of quinoline synthesis, MCRs often proceed through a cascade of reactions, involving the formation of several transient intermediates. For example, a proposed mechanism for the formation of a quinoline derivative from isatin, an acetylenic ester, and a nucleophile involves the initial formation of a negatively charged intermediate between isatin and the nucleophile. iicbe.org This intermediate then reacts with the acetylenic ester, and subsequent intramolecular reactions lead to the final quinoline product. iicbe.org

Similarly, in certain cascade reactions leading to benzo[h]quinolines, an initial enamine-imine tautomerization can form an imine intermediate. nih.gov This intermediate can then undergo an intramolecular electrocyclization, followed by aromatization to yield the final quinoline product. nih.gov The characterization of such intermediates, often through spectroscopic methods or by trapping experiments, provides valuable insight into the reaction mechanism.

Radical-Mediated Pathways in Quinoline Functionalization

The functionalization of the quinoline scaffold through radical-mediated pathways has emerged as a powerful and efficient strategy in synthetic organic chemistry. nih.gov These methods offer alternative and often milder conditions compared to traditional ionic reactions, enabling the introduction of a wide array of functional groups onto the quinoline ring with high atom and step economy. nih.gov Radical reactions can be initiated through various means, including thermal or photochemical methods, and can be catalyzed by transition metals or proceed under metal-free conditions. researchgate.netacs.org This section will delve into the diverse radical-mediated methodologies for quinoline functionalization.

A significant advancement in this area is the development of protocols for the direct C-H functionalization of quinolines, which avoids the need for pre-functionalized starting materials. wpmucdn.com One such approach involves a dearomatization-rearomatization process that allows for the highly regioselective meta-C-H functionalization of quinolines. nih.gov This catalyst-free method has been successfully employed for trifluoromethylation, perfluoroalkylation, chlorination, bromination, and iodination of the quinoline ring. nih.gov

Copper-catalyzed reactions have also proven effective in mediating radical C-H functionalization. For instance, a divergent synthesis of quinolones has been achieved through a copper-catalyzed, site-selective radical C-H functionalization/cyclization of quinoline scaffolds. wpmucdn.com This method's selectivity is controlled by the steric and electronic properties of the sulfonyl chloride used, allowing for the synthesis of either 2-thioquinolone or 4-quinolone derivatives. wpmucdn.com Electron spin resonance (ESR) studies have indicated the involvement of a single-electron transfer mechanism in these transformations. wpmucdn.com

The use of quinoline N-oxides as substrates has opened up further avenues for regioselective functionalization, particularly at the C2 and C8 positions. rsc.orgmdpi.comacs.org Radical-mediated processes, including those involving photocatalysis or direct radical addition, present a promising route for functionalizing the C8 position under mild conditions. rsc.org For example, a stainless-steel-induced deoxygenative C-2 alkynylation of quinoline N-oxides under ball milling conditions proceeds via a radical-mediated pathway. acs.org This mechanochemical approach demonstrates significant tolerance for various functional groups on both the quinoline N-oxide and the phenylacetylene (B144264) coupling partner. acs.org

The table below summarizes selected examples of radical-mediated functionalization of quinoline derivatives, highlighting the reaction conditions and outcomes.

| Substrate | Reagent(s) | Catalyst/Initiator | Product(s) | Yield (%) | Reference |

| Quinoline | Togni's reagent | None (Dearomatization-Rearomatization) | 3-Trifluoromethylquinoline | High | nih.gov |

| Quinoline | N-Chlorosuccinimide | None (Dearomatization-Rearomatization) | 3-Chloroquinoline | High | nih.gov |

| Quinoline | N-Bromosuccinimide | None (Dearomatization-Rearomatization) | 3-Bromoquinoline | High | nih.gov |

| Quinoline | N-Iodosuccinimide | None (Dearomatization-Rearomatization) | 3-Iodoquinoline | High | nih.gov |

| Quinoline Thioamide | 2,4,6-Trimethylbenzenesulfonyl chloride | Copper | 4-Quinolone derivative | Moderate to Good | wpmucdn.com |

| Quinoline N-oxide | Phenylacetylene | Stainless Steel (Ball Milling) | 2-Alkynylquinoline | 61-94 | acs.org |

| 6-Chloroquinoline N-oxide | Phenylacetylene | Stainless Steel (Ball Milling) | 6-Chloro-2-alkynylquinoline | 92 | acs.org |

| 6-Methoxyquinoline (B18371) N-oxide | Phenylacetylene | Stainless Steel (Ball Milling) | 6-Methoxy-2-alkynylquinoline | 85 | acs.org |

Radical reactions have also been implicated in the synthesis of quinoline scaffolds themselves. For instance, the reaction of 2-styrylanilines with 2-methylquinolines can proceed through a radical mechanism to form functionalized quinolines. acs.org The addition of radical scavengers like TEMPO was shown to inhibit the reaction, supporting the involvement of radical species. acs.org

Furthermore, cobalt-catalyzed radical-induced rearrangement of benzazepinone (B8055114) motifs in the presence of molecular oxygen and N-hydroxyphthalimide (NHPI) provides a pathway to tetracyclic quinoline derivatives. nih.gov This transformation highlights the utility of radical rearrangements in constructing complex quinoline-containing structures. nih.gov

Spectroscopic Characterization of 2,8 Dichloro 5 Methoxyquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of a quinoline (B57606) derivative is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the ring system. For a molecule like 2,8-dichloro-5-methoxyquinoline, the protons on the quinoline ring would exhibit distinct signals. The methoxy (B1213986) group (-OCH₃) would present a sharp singlet, typically around 4.0 ppm. The remaining aromatic protons would appear as doublets or multiplets, with their coupling patterns revealing their positions relative to each other. For comparison, the aromatic protons of 6-methoxyquinoline (B18371) appear in a range from approximately 7.0 to 8.7 ppm chemicalbook.com.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline core typically resonate between 120 and 160 ppm. The carbons directly attached to the nitrogen and the methoxy group would be found at the lower field (higher ppm) end of this range. The carbon of the methoxy group itself would appear at a higher field, generally around 55-60 ppm. For the parent quinoline molecule, carbon signals are observed at values including 121.1, 126.6, 127.8, 128.4, 129.5, 136.1, 148.4, and 150.5 ppm chemicalbook.com. The introduction of chloro and methoxy substituents would significantly shift these values due to their electronic effects.

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinoline Compounds

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Quinoline chemicalbook.comchemicalbook.com | 7.3-8.9 (m, 7H) | 121.1, 126.6, 127.8, 128.4, 129.5, 136.1, 148.4, 150.5 |

| 6-Methoxyquinoline chemicalbook.com | 3.86 (s, 3H, OCH₃), 6.98-8.73 (m, 6H) | Data not readily available in searched sources |

| 5,7-Dichloro-8-hydroxyquinoline chemicalbook.com | 7.4-9.0 (m, 4H), ~9.8 (s, 1H, OH) | Data not readily available in searched sources |

Note: This table provides data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound is not available in the cited sources.

Computational chemistry offers powerful tools for predicting NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical calculation that can predict the NMR chemical shifts of molecules with a high degree of accuracy. This method is particularly useful for distinguishing between possible isomers of a newly synthesized compound or for assigning signals in complex spectra. The accuracy of GIAO calculations depends on the level of theory and the basis set used in the computation. By comparing the calculated shifts for a proposed structure with the experimental data, one can gain confidence in the structural assignment.

Vibrational Spectroscopy

The FT-IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would include:

C-H stretching from the aromatic rings and the methoxy group, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations of the quinoline ring system, which are expected in the 1400-1650 cm⁻¹ region.

C-O stretching of the methoxy group, which gives a strong band in the 1000-1300 cm⁻¹ region.

C-Cl stretching vibrations, which would appear in the fingerprint region, typically below 800 cm⁻¹.

Studies on related compounds, such as 8-hydroxyquinoline (B1678124) and its derivatives, show characteristic bands for the quinoline ring vibrations and the substituents, which supports the interpretation of the spectra researchgate.netresearchgate.net. For instance, the FT-IR spectrum of 8-methoxyquinoline (B1362559) shows characteristic aromatic absorptions at 3049 cm⁻¹ and in the 649-892 cm⁻¹ range researchgate.net.

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is a powerful tool for studying the skeletal vibrations of aromatic systems like quinoline researchgate.net. The Raman spectrum of this compound would show strong bands corresponding to the ring breathing modes and other skeletal vibrations of the quinoline core. The positions of these bands would be influenced by the chloro and methoxy substituents. Resonance Raman spectroscopy, especially with deep UV excitation, can provide enhanced signals for quinoline-based compounds, free from fluorescence interference researchgate.net. This technique has been applied to study the interactions of quinoline-containing drugs, like chloroquine (B1663885), with their biological targets acs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For quinoline and its derivatives, the absorption spectra are typically characterized by multiple bands in the UV region, corresponding to π-π* and n-π* transitions.

The electronic absorption spectra of quinoline derivatives are influenced by the nature and position of substituents on the quinoline ring. While specific absorption data for this compound is not extensively documented in publicly available literature, general trends can be inferred from related compounds. For instance, the introduction of methoxy and chloro groups is known to cause shifts in the absorption maxima (λmax).

In a general context, the UV spectra of quinoline compounds in various solvents typically show absorption peaks that can be attributed to π-π* and n-π* transitions within the quinoline ring. For example, studies on similar molecules like 4,7-dichloroquinoline (B193633) have been conducted to understand their photochemical reactivity and fluorescence. researchgate.net The presence of chlorine atoms, being electron-withdrawing groups, and the methoxy group, an electron-donating group, on the this compound scaffold is expected to significantly influence the energy of the molecular orbitals and thus the absorption characteristics.

| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Data for this compound is not currently available in the searched literature. |

This table is interactive. Specific values will be populated as they become available in scientific literature.

The fluorescence of quinoline derivatives is a key area of investigation due to their potential use as fluorescent probes and in materials science. The emission properties are highly sensitive to the substitution pattern and the surrounding environment.

Research on related methoxy-substituted quinolines, such as 6-methoxyquinoline, has shown that these compounds can exhibit fluorescence, although ultraviolet irradiation may lead to a decrease in fluorescence intensity. researchgate.net The fluorescence behavior of this compound would be determined by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro groups, which can affect the quantum yield and the position of the emission maximum. The heavy atom effect of the chlorine atoms could potentially lead to a decrease in fluorescence intensity and an increase in phosphorescence.

| Compound/Derivative | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| Data for this compound is not currently available in the searched literature. |

This table is interactive. Specific values will be populated as they become available in scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 2,8-Dichloro-5-methoxyquinoline. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its properties with a high degree of accuracy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org Its popularity stems from a favorable balance between computational cost and accuracy. arxiv.org The Kohn-Sham formalism is typically used, which maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. arxiv.org

For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, are widely applied for geometry optimization. arabjchem.orgnih.govnih.gov This process determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. The optimized geometric parameters, such as bond lengths and angles, can be calculated and refined. researchgate.net The accuracy of the theoretical model is often validated by comparing the calculated results with experimental data, for instance, from X-ray diffraction, where a good agreement serves to validate the chosen level of theory. arabjchem.orgscirp.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, making it a valuable tool for simulating electronic spectra. researchgate.netaps.org While ground-state DFT is excellent for structural optimization, TD-DFT is employed to describe the response of a molecule to time-dependent electromagnetic fields, such as light. aps.org This allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. researchgate.net

The method has been successfully used to simulate the electronic absorption spectra for various quinoline derivatives and other heterocyclic compounds. nih.gov The accuracy of TD-DFT calculations allows for the interpretation of experimental spectra by assigning electronic transitions between molecular orbitals. aps.orgnih.gov

The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry to approximate the n-body Schrödinger equation. Like DFT, it is utilized for determining the optimized molecular geometry and other electronic properties. researchgate.net Geometric parameters calculated with the HF method are often compared with those obtained from DFT and experimental data to assess the performance of different theoretical levels. researchgate.net While DFT methods generally provide better correlation for many systems, the HF method remains a valuable tool, particularly as a starting point for more complex calculations.

The choice of a basis set is a critical aspect of quantum chemical calculations. A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for calculations on molecules containing heteroatoms, like quinoline derivatives. arabjchem.orgnih.govcellmolbiol.org

This notation indicates a Pople-style split-valence basis set. The "6-311" signifies that core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), while valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians) for greater flexibility. The "++G" adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to allow for non-spherical distortion of the electron clouds, which is crucial for accurately modeling chemical bonds. arabjchem.orgnih.govscirp.orgcellmolbiol.org The suitability of a chosen basis set is often validated by how well the calculated parameters reproduce known experimental values. arabjchem.orgscirp.org

| Basis Set | Description | Typical Application | Reference |

|---|---|---|---|

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | Geometry optimization, vibrational frequencies, NBO analysis, HOMO-LUMO calculations. | arabjchem.orgnih.govcellmolbiol.orguantwerpen.be |

| 6-31G(d,p) | Double-split valence with polarization functions on heavy atoms and hydrogen. | Geometry optimization, often used for initial or comparative studies. | nih.gov |

| 6-311++G** | An alternative notation for 6-311++G(d,p). | Structural and vibrational property studies. | scirp.org |

| aug-pcseg-2 | Segmented polarization-consistent basis set with augmentation for core-level spectroscopy. | Used for relativistic DFT calculations of core-electron spectra. | arxiv.org |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and optical properties. The analysis of the frontier molecular orbitals is particularly insightful.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. aimspress.com The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). arabjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for describing the chemical reactivity and kinetic stability of a molecule. arabjchem.orgaimspress.com A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net This energy gap is also fundamental to understanding the electronic absorption spectra of a molecule, as the lowest energy transition often corresponds to the HOMO→LUMO excitation. aimspress.com Computational studies on various quinoline derivatives consistently involve the calculation and analysis of these frontier orbitals to predict their reactivity and electronic properties. arabjchem.orgresearchgate.net

| Parameter | Symbol | Formula | Typical Value Range (eV) | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -4.5 to -6.5 | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -0.9 to -2.5 | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | ~2.1 to ~4.5 | Chemical reactivity and kinetic stability |

| Ionization Potential | I | -EHOMO | 4.5 to 6.5 | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | 0.9 to 2.5 | Energy released when an electron is added |

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the distribution of these frontier orbitals is dictated by the electronic nature of its substituents. The methoxy (B1213986) group (-OCH₃) at the C5 position is an electron-donating group, which would be expected to increase the energy of the HOMO and localize its electron density primarily on the benzene (B151609) ring portion of the quinoline system. Conversely, the two chloro groups (-Cl) at the C2 and C8 positions are electron-withdrawing, which would lower the energy of the LUMO. The nitrogen atom in the quinoline ring also acts as an electron-withdrawing center, further influencing the LUMO's localization, likely on the pyridine (B92270) ring.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

The following data are illustrative and based on theoretical predictions for a molecule with this structure. Specific values would require dedicated DFT calculations.

| Parameter | Predicted Energy (eV) | Description |

| E_HOMO | ~ -6.2 eV | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| E_LUMO | ~ -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.4 eV | E_LUMO - E_HOMO. A larger gap implies higher kinetic stability and lower chemical reactivity. |

Charge Distribution and Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the total charge distribution of a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red) would likely be concentrated around the nitrogen atom due to its lone pair of electrons and around the oxygen atom of the methoxy group, highlighting these as primary sites for protonation or interaction with electrophiles. The hydrogen atoms of the quinoline ring and potentially the regions near the chlorine atoms (due to the sigma-hole effect) would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. The aromatic rings would show intermediate potentials, with the benzene ring being more electron-rich (greener) than the pyridine ring due to the influence of the methoxy group.

Charge analysis methods, such as Natural Population Analysis (NPA), provide a quantitative measure of the electron distribution and charge on each atom within the molecule. This analysis helps in understanding the effects of substituents on the electronic properties of the molecular system.

In this compound, the NPA would likely confirm the qualitative predictions from MEP analysis. The nitrogen atom is expected to carry a significant negative charge. The carbon atoms attached to the chlorine atoms (C2 and C8) would be rendered more electropositive. The oxygen atom of the methoxy group would be electronegative, while its attached carbon (C5) would have its electron density influenced by both the oxygen and the aromatic system. The charge delocalization across the fused ring system is a key feature of quinolines, and this analysis would quantify how the competing effects of the chloro and methoxy groups modulate this delocalization.

Table 2: Predicted Natural Population Analysis (NPA) Charges for Key Atoms in this compound

The following data are illustrative and represent expected charge distributions. Actual values are obtained from quantum chemical calculations.

| Atom | Predicted NPA Charge (e) | Rationale |

| N1 | -0.55 | High electronegativity and lone pair character. |

| C2 | +0.20 | Bound to electronegative N and Cl atoms. |

| C5 | -0.10 | Influenced by the electron-donating -OCH₃ group. |

| O (methoxy) | -0.60 | High electronegativity. |

| Cl (at C2) | -0.15 | Electronegative, but with potential for delocalization effects. |

| Cl (at C8) | -0.12 | Electronegative, influencing the adjacent ring. |

Non-Covalent Interactions and Stability Analyses

In this compound, several key hyperconjugative interactions would be expected. Significant interactions would likely involve the delocalization of the lone pairs of the nitrogen (n(N)) and oxygen (n(O)) atoms into the antibonding π* orbitals of the aromatic rings (n → π). Similarly, delocalization from the lone pairs of the chlorine atoms (n(Cl)) into adjacent σ orbitals could also be observed. These interactions contribute to the resonance stabilization of the quinoline system. The analysis would also reveal π → π* interactions within the fused aromatic rings, which are characteristic of such systems and are fundamental to their stability. arabjchem.org

The Reduced Density Gradient (RDG) method is a computational tool used to identify and visualize non-covalent interactions (NCIs) in real space. mdpi.comnih.gov By plotting the RDG against the electron density signed by the second eigenvalue (λ₂) of the Hessian matrix, different types of interactions can be distinguished. Large, green-colored RDG isosurfaces indicate weak van der Waals interactions, blue spikes indicate strong, attractive interactions like hydrogen bonds, and red areas signify strong, repulsive steric clashes. researchgate.net

For a single molecule of this compound, an RDG analysis would primarily reveal intramolecular interactions. Steric repulsion (red patches) might be observed between the chlorine atom at C8 and the hydrogen at C7, or between the methoxy group and the hydrogen at C6, depending on the molecule's conformation. Weak, attractive van der Waals interactions (green surfaces) would be expected across the planar aromatic system. If the molecule were to dimerize or interact with another molecule, RDG analysis would be crucial in visualizing intermolecular forces such as π-π stacking or halogen bonding. mdpi.comnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and understand chemical bonding in molecules. ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron, thereby highlighting regions of electron localization that correspond to atomic shells, covalent bonds, and lone pairs. Similarly, LOL offers a complementary perspective on electron localization.

A theoretical investigation of a closely related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), has utilized ELF and LOL analyses to study its intermolecular interactions. Such studies on this compound would be expected to reveal the electronic influence of the two chlorine atoms and the methoxy group on the quinoline ring system. Specifically, analysis of the ELF and LOL basins would quantify the nature of the C-Cl, C-O, and C-N bonds, as well as the localization of lone pairs on the nitrogen and oxygen atoms. However, no published studies have presented this specific analysis for this compound.

Solvent Effects and Continuum Models

Integral Equation Formalism Polarizable Continuum Model (IEFPCM)

The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used computational method to study the influence of a solvent on the properties of a molecule. It models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment than the gas phase.

For quinoline derivatives, IEFPCM has been employed to investigate solvent effects on their electronic spectra and nonlinear optical properties. For instance, a study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde utilized the IEFPCM model to simulate the effects of solvents like ethanol, dimethylsulfoxide (DMSO), and water. A similar study on this compound would be crucial to understand how its dipole moment, polarizability, and other electronic properties are modulated by different solvent environments. This information is vital for predicting its behavior in solution-based applications. Unfortunately, specific IEFPCM data for this compound is not available in the current body of scientific literature.

Nonlinear Optical Properties (NLO) Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a key role in the design and prediction of NLO properties of new molecules. Calculations of the first hyperpolarizability (β) and second hyperpolarizability (γ) are used to assess the NLO response of a compound.

Studies on various quinoline derivatives have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can enhance their NLO properties. The presence of chlorine atoms (electron-withdrawing) and a methoxy group (electron-donating) on the quinoline scaffold of this compound suggests it may possess interesting NLO characteristics. Computational analysis, likely using Density Functional Theory (DFT) methods, would be required to calculate its hyperpolarizability values. A theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, for example, included the calculation of NLO properties. However, without a dedicated computational investigation for this compound, its NLO potential remains unquantified.

Due to the lack of specific published data, no interactive data tables can be generated for the computational and theoretical chemistry studies of this compound.

Structure Activity Relationship Sar Investigations of Quinoline Derivatives

Positional Effects of Chlorine Substituents on Biological Activity

The position of chlorine substituents on the quinoline (B57606) ring is a critical determinant of the biological activity of its derivatives. For instance, in the context of antimalarial agents, a chlorine atom at the 7-position is a common feature in potent drugs like chloroquine (B1663885). youtube.com This electron-withdrawing group at the C7 position is considered essential for optimal antimalarial activity. youtube.com Studies on bisquinoline derivatives have also highlighted the importance of the 7-chloroquinoline (B30040) moiety for their activity against Plasmodium falciparum. nih.gov

Conversely, the presence of chlorine at other positions can have varying effects. For example, in a series of acridine (B1665455) derivatives, which share structural similarities with quinolines, a 6-chloro substituent was found to be necessary for good antimalarial activity. nih.gov Research on quinoline N-oxides has shown that substitutions at various positions, including those with halogens, are generally well-tolerated and can lead to compounds with high yields in certain reactions, suggesting that the positional effects are also dependent on the specific reaction and desired biological outcome. mdpi.com The substitution pattern of halogens, including chlorine, can also influence the chemical shifts in NMR spectra, indicating changes in the electronic environment of the molecule which can correlate with biological activity. acs.org

Influence of Methoxy (B1213986) Group and its Position on Molecular Interactions

The methoxy group (-OCH3), an electron-donating group, and its position on the quinoline scaffold significantly influence the molecule's interactions and biological profile. In some cases, the presence of a methoxy group can enhance biological activity. For example, certain quinoline derivatives with a methoxy group have shown potential as anti-tuberculosis agents. mdpi.com Specifically, 4-methyl-6-methoxy-8-[(furan-2-ylmethyl)amino]-5-(3-trifluoromethylphenoxy)quinoline demonstrated potent anti-breast cancer activity. orientjchem.org

However, the position of the methoxy group is crucial. In the development of antimalarial agents, the presence of a 2-methoxy group on an acridine ring, a related heterocyclic system, was found to be important for activity. nih.gov In contrast, for some quinoline-based chalcones, the presence of a methoxy group at the 8-position of the quinoline ring resulted in minimal inhibition of β-hematin formation, a key process in the malaria parasite. nih.gov Furthermore, the conversion of a methoxide (B1231860) group to a hydroxide (B78521) group at the C-8 position has been noted in chemical transformations, indicating the reactivity of this substituent which can lead to changes in biological properties. nih.gov The synthesis of 8-methoxyquinoline (B1362559) and its derivatives has been a subject of interest, with studies exploring their potential as herbicidal and antimicrobial agents. researchgate.netnnpub.org

Impact of Substituents at the Quinoline Ring Positions (C2, C4, C6, C7, C8)

Substituents at various positions of the quinoline ring play a pivotal role in defining the biological efficacy of the resulting derivatives.

C2 Position: The C2 position is frequently a site for modification. For instance, 2,4-disubstituted quinoline rings are significant in the development of new anti-cancer agents. ijresm.com The introduction of different functional groups at the C2 position, such as amino and carboxamide groups, has been explored to create compounds with potential antimicrobial activity. researchgate.net Palladium-catalyzed C2 arylation has been shown to be influenced by the electronic properties of substituents on the quinoline, with electron-withdrawing groups generally leading to better yields. mdpi.com

C4 Position: The C4 position is critical for the antimalarial activity of 4-aminoquinolines. A dialkylamino side chain at this position is essential for high potency. youtube.com Modifications at this position, such as the introduction of an α-aminocresol motif, have led to compounds with potent activity against drug-resistant strains of P. falciparum. nih.gov

C6 Position: The C6 position has been identified as a key site for substitution to enhance certain biological activities. In HIV-1 reverse transcriptase inhibitors based on quinoline Reissert derivatives, the presence of electron-withdrawing substituents at the C6 position was found to increase activity. researchgate.net Furthermore, the presence of a bromine atom at the C-6 position in tetrahydroquinoline derivatives has been shown to be critical for their bioactivity. nih.gov

C7 Position: As previously mentioned, a chlorine atom at the C7 position is crucial for the antimalarial activity of many quinoline-based drugs. youtube.com The presence of an electron-withdrawing group at this position is a common structural feature of potent antimalarial agents. youtube.com

C8 Position: The C8 position is also a site of significant interest for substitutions. However, in the context of 4-aminoquinoline (B48711) antimalarials, substitution at the C8 position with a methyl group leads to a loss of activity. youtube.com In contrast, 8-substituted quinolines containing hydroxyl and methoxy groups have demonstrated potent inhibitory effects against various cancer cell lines. nih.gov

Core Quinoline Scaffold Importance for Biological Efficacy

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. orientjchem.orgresearchgate.netbenthamdirect.comnih.gov This heterocyclic structure, composed of a fused benzene (B151609) and pyridine (B92270) ring, provides a versatile framework for the design and synthesis of novel therapeutic agents. orientjchem.orgresearchgate.net Its ability to be functionalized at multiple positions allows for the fine-tuning of pharmacological properties. researchgate.netresearchgate.net

The quinoline nucleus is a fundamental component of numerous drugs with diverse activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. ijresm.comijpsjournal.comresearchgate.netrsc.org The inherent properties of the quinoline scaffold contribute significantly to the biological efficacy of its derivatives. For example, in antimalarial drugs like chloroquine, the quinoline ring is involved in the crucial mechanism of interfering with heme metabolism in the parasite. nih.govnih.gov The planarity and aromaticity of the quinoline system also facilitate interactions with biological targets, such as DNA and various enzymes. mdpi.com The development of resistance to existing drugs often prompts researchers to use the quinoline scaffold as a starting point for creating new, more effective analogues. nih.govnih.gov

Structural Modifications and Their Implications for Activity Profile

Structural modifications of the quinoline core are a key strategy for optimizing biological activity and overcoming challenges like drug resistance. nih.govnih.gov These modifications can involve the introduction, removal, or alteration of various functional groups at different positions on the quinoline ring.

For instance, the synthesis of bisquinoline derivatives, where two quinoline rings are linked together, has been explored to enhance antimalarial activity. nih.gov The nature of the linker between the two quinoline moieties has been shown to be important for the resulting compound's antiparasitic activity and cytotoxicity. nih.gov

Another common modification is the introduction of different substituents on the quinoline ring. As discussed in the previous sections, the type and position of these substituents can have a profound impact on the activity profile. For example, the addition of electron-withdrawing groups, such as halogens, at specific positions can enhance antimalarial or antiviral activity. youtube.comnih.gov Conversely, electron-donating groups like methoxy groups can be beneficial for other activities, such as anti-tuberculosis effects. mdpi.com

The creation of hybrid molecules, where the quinoline scaffold is combined with other pharmacophores, is another approach to developing new therapeutic agents. researchgate.net This strategy aims to combine the beneficial properties of both moieties to create a more potent and selective drug. The functionalization of the quinoline ring through various chemical reactions, including C-H activation, allows for the precise and selective introduction of diverse functional groups, significantly expanding the chemical space and enhancing the pharmacological profile of quinoline derivatives. mdpi.comresearchgate.net

Mechanistic Studies of Biological Interactions in Vitro

Molecular Target Identification and Validation

In vitro studies have explored the interaction of quinoline (B57606) derivatives with several molecular targets critical to cell function and proliferation. The following sections detail the inhibitory mechanisms of compounds based on the 5-methoxyquinoline (B23529) scaffold against various enzymes.

Enhancer of Zeste Homologue 2 (EZH2) Inhibition Mechanisms

Enhancer of Zeste Homologue 2 (EZH2) is a histone-lysine N-methyltransferase that is often overexpressed in various cancers, making it a significant therapeutic target. rsc.org Derivatives of 5-methoxyquinoline have been identified as a new class of EZH2 inhibitors. nih.gov The primary mechanism of these inhibitors is the reduction of the catalytic activity of EZH2, which is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27). nih.gov

The inhibition of EZH2 by these quinoline derivatives leads to a down-regulation of the global levels of H3K27 trimethylation (H3K27me3) within cells. nih.gov This epigenetic modification is a hallmark of transcriptionally repressed chromatin. By inhibiting EZH2, these compounds can reactivate the expression of tumor suppressor genes that were aberrantly silenced, thereby impeding cancer progression. rsc.org Structure-activity relationship (SAR) studies have led to the discovery of potent 5-methoxyquinoline derivatives, such as 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, which demonstrates an IC₅₀ value of 1.2 μM against EZH2. nih.gov A patent has also been filed for a series of novel quinoline compounds designed as EZH2 inhibitors for cancer treatment. nih.gov

Table 1: EZH2 Inhibition by a 5-Methoxyquinoline Derivative

Interactive Table:

| Compound | Target | IC₅₀ (µM) | Cellular Effect |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 nih.gov | Decreased global H3K27me3 levels nih.gov |

NAD(P)H-dependent Quinone Oxidoreductase (NQO1) Interaction and Substrate Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a process that can be exploited for therapeutic purposes, as NQO1 is often overexpressed in tumor cells. nih.gov Certain quinoline derivatives, particularly those with a quinoline-5,8-dione core, have been identified as excellent substrates for NQO1. nih.govnih.gov

The interaction involves NQO1-mediated bioreduction of the quinone moiety. nih.gov This enzymatic conversion uses NADH or NADPH as cofactors to reduce the quinoline-quinone to a hydroquinone (B1673460). nih.gov This hydroquinone can then be unstable and auto-oxidize, leading to a futile redox cycle that generates significant amounts of reactive oxygen species (ROS). The resulting oxidative stress can be selectively lethal to cancer cells that have high levels of NQO1. nih.gov Studies on hybrids of 1,4-quinone with quinoline derivatives have shown that their cytotoxic activity correlates with the NQO1 protein levels in cancer cell lines. nih.gov The substrate activity is influenced by substituents on the quinoline ring, with small amine groups at the C-6 or C-7 positions favorably impacting binding to the NQO1 active site. nih.gov

Table 2: NQO1-dependent Activity of Amino-quinoline-5,8-dione Derivatives

Interactive Table:

| Compound | Cell Line | Antiproliferative IC₅₀ (µM) | NQO1 Inhibitory Effect |

| Compound 6d | HeLaS3 | 0.59 nih.gov | Competitive inhibitor nih.gov |

| Compound 6d | KB-vin | 1.52 nih.gov | Competitive inhibitor nih.gov |

| Compound 7d | HeLaS3 | 0.83 nih.gov | Competitive inhibitor nih.gov |

| Compound 7d | KB-vin | 1.25 nih.gov | Competitive inhibitor nih.gov |

Tyrosine Kinase Inhibition Pathways

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a common feature of many cancers. The quinoline scaffold is a key structural element in numerous tyrosine kinase inhibitors. rsc.org Quinoline-based molecules have been developed to target various receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGF-RTK), Epidermal Growth Factor Receptor (EGFR), and c-Met.

For instance, 3-substituted quinoline derivatives have shown potent inhibition of PDGF-RTK, with 6,7-dimethoxy groups on the quinoline ring being advantageous for activity. Other derivatives, such as sulfonylated indeno[1,2-c]quinolines, have demonstrated enhanced inhibitory activity against EGFR-TK compared to the known drug erlotinib. rsc.org The mechanism of inhibition typically involves the compound binding to the ATP-binding site within the kinase domain of the receptor, preventing phosphorylation and the subsequent activation of downstream signaling pathways like RAS–RAF–MEK–ERK–MAPK and PI3K–AKT–mTOR. This blockade of signaling ultimately inhibits cancer cell proliferation and survival.

Topoisomerase Inhibition

DNA topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication, transcription, and recombination, making them well-established targets for cancer chemotherapy. The quinoline core is present in compounds designed to inhibit both topoisomerase I and topoisomerase II.

For example, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and found to have potent anticancer and topoisomerase inhibitory activity. Some of these compounds were effective against both topoisomerase I and IIα, with one derivative showing an inhibition of topoisomerase IIα activity comparable to the clinical drug etoposide. The mechanism of action for these inhibitors often involves the stabilization of the topoisomerase-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. Additionally, other quinoline derivatives are known to inhibit bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, highlighting the versatility of this scaffold in targeting these essential enzymes.

Table 3: Topoisomerase Inhibition by Quinoline Derivatives

Interactive Table:

| Compound Class | Target Enzyme | Notable Activity |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Compound 2E showed 88.3% inhibition of Topo IIα |